Schisandrin

描述

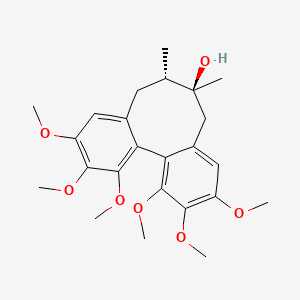

Structure

3D Structure

属性

IUPAC Name |

(9S,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFOAORQXAOVJQ-RZFZLAGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@]1(C)O)OC)OC)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7432-28-2 | |

| Record name | Schizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schizandrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCHISANDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G01BQC0879 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Schizandrin

Elucidation of Schizandrin Biosynthesis Pathways

The biosynthesis of lignans (B1203133) such as schizandrin is generally understood to occur in three main stages. The initial stage is the well-established phenylpropanoid metabolic pathway, which provides the fundamental building blocks. This is followed by the specific synthesis of lignan (B3055560) monomers, and finally, the polymerization and modification of these monomers to form the complex dibenzocyclooctadiene scaffold.

The foundational steps of the pathway begin with the amino acid phenylalanine. nih.gov Phenylalanine is first converted into cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonialyase (PAL). nih.gov Subsequently, cinnamate (B1238496) 4-hydroxylase (C4H) facilitates the conversion of cinnamic acid to ρ-coumaric acid. nih.gov These initial reactions are central to the production of a wide array of phenylpropanoid-derived compounds in plants.

From ρ-coumaric acid, the pathway proceeds through a series of enzymatic steps to produce monolignols, such as coniferyl alcohol, which are the direct precursors to lignans. researchgate.net The coupling of two coniferyl alcohol units initiates the formation of the basic lignan skeleton. Further enzymatic reactions, including cyclization, oxidation, and methylation, are required to form the characteristic dibenzocyclooctadiene structure of schizandrin.

Once the core structure is formed, in vivo metabolic transformations occur. The primary metabolic pathways for schisandra lignans are hydroxylation and demethylation. frontiersin.orgdntb.gov.ua In vitro studies using rat liver microsomes have identified several major metabolites of schizandrin, including 7,8-dihydroxy-schizandrin, 7,8-dihydroxy-2-demethyl-schizandrin, and 7,8-dihydroxy-3-demethyl-schizandrin, indicating that these oxidative transformations are key metabolic fates of the parent compound. nih.gov

| Stage | Key Precursor/Intermediate | Product | General Process |

|---|---|---|---|

| Phenylpropanoid Pathway Start | Phenylalanine | Cinnamic acid | Deamination |

| Phenylpropanoid Pathway | Cinnamic acid | ρ-Coumaric acid | Hydroxylation |

| Lignan Monomer Synthesis | ρ-Coumaric acid | Coniferyl alcohol | Series of reductions and hydroxylations |

| Lignan Formation | Coniferyl alcohol (x2) | Dibenzocyclooctadiene scaffold | Dimerization and cyclization |

| In Vivo Metabolism | Schizandrin | Hydroxylated and demethylated derivatives | Phase I metabolic reactions |

Enzymology of Schizandrin Production

The production of schizandrin is governed by a cascade of specific enzymes that catalyze each step of its biosynthetic pathway. The initial and rate-limiting enzymes belong to the phenylpropanoid pathway.

Key Enzymes in the Biosynthetic Pathway:

Phenylalanine ammonialyase (PAL): This enzyme initiates the entire pathway by catalyzing the deamination of phenylalanine to form cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to produce ρ-coumaric acid. nih.gov

4-Coumarate CoA ligase (4CL): This enzyme activates ρ-coumaric acid by ligating it to Coenzyme A, preparing it for downstream reactions. researchgate.net

Caffeoyl CoA-O-methyltransferase (CCoAOMT): This enzyme is involved in the methylation steps that are crucial for forming the specific structure of the coniferyl alcohol monomer. researchgate.net

Cinnamoyl CoA-reductase (CCR): CCR catalyzes a key reduction step in the formation of monolignols from their CoA-esters. researchgate.net

Cytochrome P450 enzymes (CYPs): Beyond the initial steps, various CYPs are implicated in the later stages of modification and metabolism. For instance, CYP3A4 is known to catalyze the conversion of schisandrin (B1198587) A to other this compound derivatives through hydroxylation and demethylation. frontiersin.org

O-methyltransferases (OMTs): Specific OMTs, such as those designated OMT77, OMT80, and OMT85 in Schisandra sphenanthera, are believed to be involved in the final polymerization and modification of the lignan monomers. nih.gov

| Enzyme | Abbreviation | Function | Stage of Pathway |

|---|---|---|---|

| Phenylalanine ammonialyase | PAL | Converts Phenylalanine to Cinnamic acid | Initial Phenylpropanoid Pathway |

| Cinnamate 4-hydroxylase | C4H | Converts Cinnamic acid to ρ-Coumaric acid | Initial Phenylpropanoid Pathway |

| 4-Coumarate CoA ligase | 4CL | Activates ρ-Coumaric acid | Lignan Monomer Synthesis |

| Caffeoyl CoA-O-methyltransferase | CCoAOMT | Catalyzes methylation reactions | Lignan Monomer Synthesis |

| Cinnamoyl CoA-reductase | CCR | Catalyzes reduction of CoA-esters | Lignan Monomer Synthesis |

| Cytochrome P450s | CYPs | Catalyze hydroxylation and demethylation | Metabolism and Modification |

| O-methyltransferases | OMTs | Involved in polymerization and modification | Final Lignan Assembly |

Genetic Regulation of Schizandrin Biosynthesis

The biosynthesis of secondary metabolites like schizandrin is tightly controlled at the genetic level, primarily through the action of transcription factors (TFs). nih.gov These regulatory proteins bind to specific regions of DNA to control the rate of transcription of the structural genes that encode the biosynthetic enzymes. This regulation ensures that compounds are produced in specific tissues, at specific developmental stages, and in response to environmental cues.

Transcriptome analyses of Schisandra sphenanthera have identified numerous unigenes as putative TFs belonging to several large families. The most abundant families implicated in regulating lignan biosynthesis include C2H2, basic helix-loop-helix (bHLH), ethylene (B1197577) responsive factors (ERFs), MYB, and WRKY. nih.gov

The MYB family of transcription factors is particularly prominent in the regulation of the phenylpropanoid pathway. Specific MYB proteins are known to act as positive regulators of lignan biosynthesis. nih.gov For example, phylogenetic analyses suggest that a transcription factor designated MYB18 may be a key positive regulator in S. sphenanthera. nih.gov This is consistent with findings in other plant species where MYB TFs activate the genes encoding enzymes like PAL and C4H, thereby controlling the metabolic flux into the lignan pathway.

The bHLH and ERF families are also thought to play significant regulatory roles. nih.gov These TFs often work in concert with MYB proteins, forming regulatory complexes that can fine-tune the expression of biosynthetic genes. The interplay between different TF families creates a complex regulatory network that precisely controls the accumulation of schizandrin and related lignans.

| Transcription Factor Family | Putative Role | Example/Note |

|---|---|---|

| MYB | Positive regulation of phenylpropanoid and lignan pathways | MYB18 is a potential key regulator in S. sphenanthera. nih.gov |

| basic helix-loop-helix (bHLH) | Co-regulation of secondary metabolism genes, often with MYBs | One of the most numerous TF families identified. nih.gov |

| Ethylene Responsive Factors (ERFs) | Response to developmental and environmental signals | Abundantly expressed in tissues producing lignans. nih.gov |

| WRKY | Regulation of defense-related and secondary metabolism genes | A significant number of WRKY members were identified. nih.gov |

| C2H2 | Diverse regulatory functions | The most abundant TF family identified in the relevant transcriptome. nih.gov |

Molecular Mechanisms of Schizandrin Action: in Vitro and Cellular Studies

Modulation of Intracellular Signaling Pathways by Schizandrin

Schizandrin's therapeutic potential appears to stem from its ability to interact with and regulate key signaling cascades within the cell. These interactions are complex and often cell-type and stimulus-dependent. The following sections detail the specific pathways known to be modulated by schizandrin.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Schizandrin has been shown to be a potent inhibitor of this pathway. spandidos-publications.comfrontiersin.org In various cell types, including macrophages and chondrocytes, schizandrin A and schizandrin B have demonstrated the ability to suppress the activation of NF-κB. spandidos-publications.comfrontiersin.orgamegroups.org This is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. frontiersin.orgamegroups.org As a result, the translocation of the NF-κB p65 subunit into the nucleus is inhibited, leading to a downstream reduction in the expression of pro-inflammatory genes. frontiersin.orgamegroups.org

For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, schisandrin (B1198587) A was found to inhibit the nuclear translocation of NF-κB. spandidos-publications.com Similarly, this compound A reversed the IL-1β-induced phosphorylation of p65 and IκBα in rat chondrocytes. frontiersin.org Schizandrin B has also been shown to inhibit the NF-κB signaling pathway in macrophages, contributing to its anti-liver fibrosis effects. amegroups.org Furthermore, schizandrin B has been observed to suppress the MyD88/TLR4/NF-κB signaling pathway in LPS-induced sepsis models. nih.gov

Table 1: Effects of Schizandrin on NF-κB Signaling Pathway Components

| Compound | Cell Type | Stimulus | Key Findings | Reference |

|---|---|---|---|---|

| Schizandrin A | Rat Chondrocytes | IL-1β | Inhibited phosphorylation of p65 and IκBα, and nuclear translocation of p65. frontiersin.org | frontiersin.org |

| Schizandrin A | RAW 264.7 Macrophages | LPS | Inhibited nuclear translocation of NF-κB. spandidos-publications.com | spandidos-publications.com |

| Schizandrin B | Macrophages | LPS | Inhibited nuclear translocation of p65. amegroups.org | amegroups.org |

| Schizandrin B | RAW 264.7 Macrophages | LPS | Inhibited the MyD88/TLR4/NF-κB pathway. nih.gov | nih.gov |

| Schizandrin C | LX-2 and HSC-T6 cells | CCl4 | Reduced protein levels of IκB-Kinase-β, NF-κB p65, and p-NF-κB p65. nih.gov | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family primarily consists of three well-characterized subfamilies: Extracellular signal-Regulated Kinases (ERKs), c-Jun N-terminal Kinases (JNKs), and p38 MAPKs. Schizandrin has been shown to modulate all three of these key MAPK pathways. frontiersin.orgfrontiersin.orgjst.go.jp

The ERK pathway is typically associated with cell survival and proliferation. qiagen.com Schizandrin's effect on ERK signaling can be either inhibitory or activatory, depending on the cellular context and the specific schizandrin isomer. For instance, schizandrin A was found to suppress the IL-1β-induced phosphorylation of ERK in rat chondrocytes, contributing to its anti-inflammatory effects. frontiersin.org In contrast, in a model of Alzheimer's disease, schizandrin A was shown to activate the ERK/MAPK pathway, which was associated with a neuroprotective effect. nih.gov Schizandrin B has been shown to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner in human hepatocytes. jst.go.jp

The JNK pathway is often activated in response to cellular stress and is heavily involved in apoptosis and inflammation. jst.go.jp Several studies have demonstrated that schizandrin can inhibit the activation of the JNK pathway. In rat chondrocytes stimulated with IL-1β, schizandrin A effectively suppressed the phosphorylation of JNK. frontiersin.org Similarly, schizandrin B was found to inhibit the phosphorylation of JNK in human hepatocytes, which was linked to a reduction in apoptosis. jst.go.jp In a model of testicular inflammation, schizandrin B was also shown to mitigate inflammation and apoptosis by inhibiting the Androgen Receptor (AR)-JNK pathway. nih.govresearchgate.net

The p38 MAPK pathway is another stress-activated pathway that plays a significant role in inflammation and apoptosis. frontiersin.org Schizandrin has been consistently shown to inhibit the activation of the p38 MAPK pathway. In rat chondrocytes, schizandrin A inhibited the IL-1β-induced phosphorylation of p38 in a concentration-dependent manner. frontiersin.org Schizandrin B also demonstrated a dose-dependent inhibition of p38 phosphorylation in human hepatocytes. jst.go.jp Furthermore, schizandrin C was found to reduce the phosphorylation of p38 in a mouse model of liver fibrosis. nih.gov

Table 2: Modulation of MAPK Signaling Pathways by Schizandrin

| Compound | Cell Type | Stimulus | Pathway | Effect | Reference |

|---|---|---|---|---|---|

| Schizandrin A | Rat Chondrocytes | IL-1β | ERK, JNK, p38 | Inhibition of phosphorylation. frontiersin.org | frontiersin.org |

| Schizandrin A | SH-SY5Y & SK-N-SH cells | Aβ25-35 | ERK | Activation (up-regulation of p-ERK1/2). nih.gov | nih.gov |

| Schizandrin B | Human Hepatocytes (HHL-5) | Acetaminophen | ERK, JNK, p38 | Dose-dependent inhibition of phosphorylation. jst.go.jp | jst.go.jp |

| Schizandrin B | Mouse Sertoli Cells | LPS | JNK | Inhibition of phosphorylation. nih.govresearchgate.net | nih.govresearchgate.net |

| Schizandrin C | Mouse Liver | CCl4 | p38, ERK | Inhibition of phosphorylation. nih.gov | nih.gov |

The Phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. Schizandrin has been shown to modulate the PI3K/Akt pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells. spandidos-publications.combjournal.org

In melanoma cells, schizandrin A was found to decrease the phosphorylation of both PI3K and Akt. bjournal.org Similarly, in colon carcinoma cells, schizandrin A reduced the levels of phosphorylated PI3K and Akt. cellmolbiol.org Interestingly, the inhibitory effect of schizandrin A on the PI3K/Akt pathway in certain cancer cells appears to be mediated through the regulation of microRNAs. cellmolbiol.org In contrast, schizandrin B has been shown to activate the PI3K/Akt signaling pathway in the context of estrogen deficiency-induced osteoporosis, suggesting a role in promoting bone health. archivesofmedicalscience.com

Table 3: Regulation of the PI3K/Akt Signaling Pathway by Schizandrin

| Compound | Cell Type/Model | Effect | Associated Outcome | Reference |

|---|---|---|---|---|

| Schizandrin A | Melanoma A375 cells | Decreased phosphorylation of PI3K and Akt. bjournal.org | Inhibition of cell proliferation and migration. bjournal.org | bjournal.org |

| Schizandrin A | Colon Carcinoma cells | Reduced levels of p-PI3K and p-Akt. cellmolbiol.org | Enhanced chemosensitivity to 5-fluorouracil. cellmolbiol.org | cellmolbiol.org |

| Schizandrin A | RAW 264.7 Macrophages | Reduced LPS-induced phosphorylation of PI3K and Akt. spandidos-publications.com | Anti-inflammatory effects. spandidos-publications.com | spandidos-publications.com |

| Schizandrin B | Ovariectomized Rats | Activated phosphorylation of PI3K and Akt. archivesofmedicalscience.com | Alleviation of osteoporosis. archivesofmedicalscience.com | archivesofmedicalscience.com |

AMP-activated Protein Kinase (AMPK) Signaling Pathway Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism and maintaining cellular homeostasis. mdpi.comnih.gov Activation of AMPK can trigger a cascade of events that help to restore energy balance, including the inhibition of anabolic processes and the stimulation of catabolic pathways. nih.gov

This compound B, a major dibenzocyclooctadiene lignan (B3055560), has been shown to activate the AMPK signaling pathway. In a study utilizing H9c2 cardiomyocytes subjected to hypoxia/reoxygenation (H/R), a model for myocardial ischemia/reperfusion injury, pretreatment with this compound B led to an increase in the phosphorylation of AMPK. spandidos-publications.com This activation of AMPK by this compound B is believed to be a key mechanism behind its cardioprotective effects, as AMPK activation is known to enhance myocardial resistance to oxidative stress. spandidos-publications.com The activation of AMPK by this compound B was also linked to the subsequent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of antioxidant defense. spandidos-publications.comimpactaging.com

| Experimental Model | Key Findings | Reference |

| H9c2 cardiomyocytes (Hypoxia/Reoxygenation model) | This compound B increased the phosphorylation of AMPK. | spandidos-publications.com |

| - | This compound B-induced activation of Nrf2 was mediated by the AMPK pathway. | spandidos-publications.com |

Janus Kinase/Signal Transducer and Activator of Transcription (Jak/STAT) Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, cell proliferation, and apoptosis. frontiersin.orgmdpi.comscielo.brnih.gov Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. mdpi.com

In vitro studies have demonstrated that schizandrins can inhibit the Jak/STAT pathway. Schizandrin A was found to inhibit the lipopolysaccharide (LPS)-induced activation of the Jak2-Stat3 signaling pathway in both BV-2 microglial cells and primary microglia. nih.govresearchgate.netsentosacy.com This inhibition was associated with a reduction in the production of pro-inflammatory mediators. nih.govresearchgate.net Similarly, schizandrin C has been shown to suppress the activation of the Jak/STAT pathway in lipoteichoic acid (LTA)-stimulated microglial cells. biocrick.comresearchgate.netchemfaces.com This inhibitory effect on the Jak/STAT pathway contributes to the anti-neuroinflammatory properties of these schizandrin compounds. researchgate.nete-century.us

| Compound | Experimental Model | Key Findings | Reference |

| Schizandrin A | LPS-stimulated BV-2 and primary microglial cells | Inhibited the Jak2-Stat3 signaling pathway. | nih.govresearchgate.netsentosacy.com |

| Schizandrin C | LTA-stimulated microglial cells | Suppressed Jak-STAT activation. | biocrick.comchemfaces.com |

TRAF6-IKKβ Pathway Modulation

The TNF receptor-associated factor 6 (TRAF6)-IκB kinase β (IKKβ) pathway is a key component of the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a pivotal role in inflammation, immunity, and cell survival. e-century.us

Schizandrin A has been identified as a modulator of the TRAF6-IKKβ pathway. In studies using LPS-stimulated microglial cells, schizandrin A was shown to inhibit the TRAF6-IKKβ-NF-κB signaling pathway. nih.govresearchgate.netsentosacy.come-century.usresearchgate.net This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, leading to a decrease in the expression of pro-inflammatory genes. nih.govresearchgate.net The modulation of this pathway is a significant contributor to the anti-inflammatory and neuroprotective effects of schizandrin A observed in cellular models. researchgate.net

| Compound | Experimental Model | Key Findings | Reference |

| Schizandrin A | LPS-stimulated microglial cells | Inhibited the TRAF6-IKKβ-NF-κB signaling pathway. | nih.govresearchgate.netsentosacy.come-century.usresearchgate.net |

Wnt/β-catenin Signaling Pathway Interference

The Wnt/β-catenin signaling pathway is a highly conserved pathway that regulates cell proliferation, differentiation, and apoptosis during embryonic development and adult tissue homeostasis. nih.govnih.govaging-us.comfrontiersin.org Aberrant activation of this pathway is often associated with the development of cancer. researchgate.net

Schizandrin A has been demonstrated to interfere with the Wnt/β-catenin signaling pathway. In a study on tongue cancer cells, schizandrin A was found to inactivate the Wnt/β-catenin signaling pathway. researchgate.net This inactivation was associated with the inhibition of cell proliferation, migration, and invasion. The study also suggested that schizandrin A's effect on this pathway might be mediated through the downregulation of miR-429. researchgate.net Similarly, in triple-negative breast cancer cells, schizandrin A treatment led to the suppression of the over-activated Wnt signaling pathway. researchgate.net

| Compound | Experimental Model | Key Findings | Reference |

| Schizandrin A | Tongue cancer cells | Inactivated the Wnt/β-catenin signaling pathway. | researchgate.net |

| Schizandrin A | Triple-negative breast cancer cells (MDA-MB-231 and BT-549) | Suppressed the over-activated Wnt signaling pathway. | researchgate.net |

RhoA/ROCK1 Pathway Investigations

The Ras homolog gene family, member A (RhoA)/Rho-associated coiled-coil containing protein kinase 1 (ROCK1) pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and smooth muscle contraction. tandfonline.comphcog.com

Investigations into the effect of schizandrin A on this pathway have revealed its modulatory role. In a study on rats with diabetes-induced erectile dysfunction, schizandrin A was found to ameliorate the condition by inhibiting the RhoA/ROCK pathway in corpus cavernosum smooth muscle cells. phcog.com Another study involving a traditional Chinese medicine compound containing schizandrin A, GRS, showed that it reduced myosin light chain (MLC) phosphorylation through the ROCK/cofilin signaling pathway in brain endothelial cells subjected to oxygen-glucose deprivation/reoxygenation. tandfonline.com

| Compound/Formulation | Experimental Model | Key Findings | Reference |

| Schizandrin A | Diabetic rats with erectile dysfunction | Inhibited the RhoA/ROCK pathway in corpus cavernosum smooth muscle cells. | phcog.com |

| GRS (containing this compound A) | bEnd.3 brain endothelial cells (OGD/R model) | Reduced MLC phosphorylation via the ROCK/cofilin signaling pathway. | tandfonline.com |

Epidermal Growth Factor Receptor (EGFR)/AKT/GSK3β Signaling Pathway Modulation

The epidermal growth factor receptor (EGFR)/protein kinase B (AKT)/glycogen (B147801) synthase kinase 3β (GSK3β) signaling pathway is a major pathway that regulates cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov Dysregulation of this pathway is a hallmark of many cancers.

Schizandrin A has been shown to modulate the EGFR/AKT/GSK3β signaling pathway. In a study on diabetic nephropathy in rats, schizandrin A was found to inhibit the expression of EGFR and modulate the AKT/GSK-3β pathway, leading to a protective effect on the kidneys. mdpi.com Furthermore, a combination of schizandrin and nootkatone (B190431) was reported to exert a neuroprotective effect in a cellular model of Alzheimer's disease by activating the PI3K/Akt/GSK-3β/mTOR pathway. researchgate.net

| Compound/Combination | Experimental Model | Key Findings | Reference |

| Schizandrin A | Diabetic nephropathy rat model | Inhibited EGFR expression and modulated the AKT/GSK-3β pathway. | mdpi.com |

| Schizandrin and Nootkatone | Aβ1-42 induced PC12 cells | Activated the PI3K/AKT/Gsk-3β/mTOR pathway. | researchgate.net |

cAMP/Protein Kinase A/cAMP Response Element-Binding Protein (cAMP/PKA/CREB) Pathway Activation

The cyclic AMP (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway is a ubiquitous signaling cascade that plays a crucial role in regulating various cellular processes, including gene expression, metabolism, and cell survival. biocrick.combpsbioscience.com

Schizandrin C has been identified as an activator of the cAMP/PKA/CREB pathway. In microglial cells, treatment with schizandrin C led to a significant increase in the activation of this pathway. biocrick.comresearchgate.netchemfaces.comresearchgate.net This activation was linked to the induction of phase II detoxifying/antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1). The activation of the cAMP/PKA/CREB pathway by schizandrin C is a key mechanism underlying its anti-neuroinflammatory effects. biocrick.comresearchgate.netchemfaces.com

| Compound | Experimental Model | Key Findings | Reference |

| Schizandrin C | Microglial cells | Activated the cAMP/PKA/CREB signaling pathway. | biocrick.comresearchgate.netchemfaces.comresearchgate.net |

| Schizandrin C | Microglial cells | Activation of this pathway led to the induction of phase II detoxifying/antioxidant enzymes. | biocrick.comchemfaces.com |

Toll-Like Receptor 4 (TLR4) Pathway Interactions

Schizandrin has been shown to modulate the Toll-Like Receptor 4 (TLR4) signaling pathway, a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. mdpi.comfrontiersin.org Schizandrin B, a prominent isomer, has demonstrated the ability to inhibit the inflammatory response triggered by LPS. nih.gove-century.us

In cellular models, such as RAW264.7 macrophages, schizandrin B has been observed to suppress the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) upon LPS stimulation. nih.gove-century.us The mechanism underlying this anti-inflammatory effect involves the inhibition of the TLR4-mediated MyD88/IKK/NF-κB pathway. nih.gove-century.us Specifically, schizandrin B has been found to block the expression of MyD88 and TLR4, and to suppress the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression. nih.gove-century.us

Furthermore, schizandrin has been reported to attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs), which are also downstream of TLR4 signaling. nih.gov Studies have also indicated that schizandrin can reduce the levels of pro-inflammatory factors in depressive mouse models by suppressing the expression of the TLR4/NF-κB signaling pathway in the hippocampus. nih.gov

| Compound | Cell Line/Model | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|

| Schizandrin B | RAW264.7 macrophages | LPS | Inhibited production of IL-1β, TNF-α, IL-6, and HMGB1. Blocked expression of MyD88 and TLR4. Suppressed NF-κB activity and decreased MAPK phosphorylation. | nih.gove-century.us |

| Schizandrin | LPS-induced depressive mice | LPS | Reduced levels of pro-inflammatory factors and suppressed TLR4/NF-κB signaling in the hippocampus. | nih.gov |

| Schizandrin C | CCl4-induced fibrotic liver in mice | CCl4 | Inhibited the phosphorylation of p38 MAPK and extracellular signal-regulated protein kinase (ERK). | frontiersin.org |

Regulation of Gene Expression by Schizandrin

Schizandrin exerts significant regulatory effects on the expression of a wide array of genes involved in critical cellular processes. These include genes related to antioxidant defense, apoptosis, and cell cycle control.

A key mechanism of schizandrin's cytoprotective effects is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govscielo.br Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes. greentech.frisciii.es Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of its target genes. greentech.fr

Studies have shown that various forms of schizandrin, including schizandrin A, B, and C, can induce the activation of the Nrf2 pathway. nih.govnih.gove-century.us For instance, schizandrin B has been shown to increase the expression of Nrf2 in H9c2 cells subjected to hypoxia/reoxygenation injury. nih.gov This activation is associated with the upregulation of downstream antioxidant enzymes. nih.gov Similarly, polysaccharides from Schisandra chinensis have been found to promote the transfer of Nrf2 from the cytoplasm to the nucleus. scielo.br

One of the critical downstream targets of the Nrf2 pathway is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. frontiersin.org Schizandrin has been consistently shown to induce the expression of HO-1. nih.govnih.gove-century.us For example, schizandrin B increased the expression of HO-1 in H/R-treated H9c2 cells. nih.govsemanticscholar.org Schizandrin C also induced HO-1 expression in microglia, contributing to its anti-neuroinflammatory effects. nih.govchemfaces.com This induction of HO-1 is often mediated through the activation of upstream signaling pathways such as Nrf2 and PI3K/Akt. frontiersin.org

| Compound | Cell Line/Model | Condition | Effect on Nrf2 | Effect on HO-1 | Effect on NQO-1 | Reference |

|---|---|---|---|---|---|---|

| Schizandrin B | H9c2 cells | Hypoxia/Reoxygenation | Increased expression | Increased expression | Increased expression | nih.govsemanticscholar.orgresearchgate.net |

| Schizandrin C | Microglia | - | Increased activation | Increased expression | Increased expression | nih.govchemfaces.com |

| Schizandrin A | Cerebral Ischemia/Reperfusion | - | Increased transcription | Increased expression | Increased expression | e-century.us |

Schizandrin has been shown to modulate the expression of genes involved in apoptosis, or programmed cell death, in various cell types. Its effects can be either pro-apoptotic or anti-apoptotic depending on the cellular context.

In cancer cells, schizandrin A and B have demonstrated pro-apoptotic effects. Schizandrin A was found to increase the expression of pro-apoptotic proteins such as cleaved-caspase-3, cleaved-PARP, and Bax, while decreasing the anti-apoptotic protein Bcl-2 in colorectal cancer cells and malignant melanoma cells. portlandpress.comnih.govscielo.br Similarly, schizandrin B triggered apoptosis in human lung adenocarcinoma A549 cells by increasing Bax and cleaved caspase-3 and -9, and decreasing Bcl-2. e-century.us In gastric cancer cells, schizandrin A induced apoptosis by downregulating Bcl-2 and upregulating Bax and cleaved-caspase 3. nih.gov

Conversely, in non-cancerous cells under stress, schizandrin can exhibit anti-apoptotic properties. For instance, schizandrin B inhibited apoptosis in human hepatocytes by suppressing the expression of pro-apoptotic proteins like PARP, Caspase-3, and Bax, and upregulating the anti-apoptotic protein Bcl-2. jst.go.jp It also protected HK-2 proximal tubule epithelial cells from cisplatin-induced apoptosis. spandidos-publications.com

| Compound | Cell Line | Effect | Upregulated Pro-Apoptotic Factors | Downregulated Anti-Apoptotic Factors | Reference |

|---|---|---|---|---|---|

| Schizandrin A | Colorectal cancer cells (RKO) | Pro-apoptotic | Cleaved-caspase-3, Cleaved-PARP | Bcl-2 | portlandpress.com |

| Schizandrin B | Lung adenocarcinoma cells (A549) | Pro-apoptotic | Bax, Cleaved caspase-3, Cleaved caspase-9, Cyto C | Bcl-2 | e-century.us |

| Schizandrin A | Malignant melanoma cells (A375) | Pro-apoptotic | Cleaved-caspase-3, Cleaved-caspase-9, Bax | Bcl-2 | nih.govscielo.br |

| Schizandrin A | Gastric cancer cells (AGS) | Pro-apoptotic | Bax, Cleaved-caspase 3, Cleaved-PARP | Bcl-2 | nih.gov |

| Schizandrin B | Human hepatocytes (HHL-5) | Anti-apoptotic | - | PARP, Caspase-3, Cleaved caspase-3, Bax | jst.go.jp |

Schizandrin has been observed to influence the cell cycle, the series of events that take place in a cell leading to its division and duplication. In the context of cancer, schizandrin often induces cell cycle arrest, thereby inhibiting proliferation.

Schizandrin A has been reported to cause G0/G1 phase arrest in colorectal cancer cells. portlandpress.com This was accompanied by a dose-dependent decrease in the expression of proteins that promote the G0-G1 transition, including phosphorylated Rb, Cyclin D1, Cdk4, and Cdk6. portlandpress.com In non-small cell lung cancer (NSCLC) cells, schizandrin A also induced G1/S-phase arrest at lower concentrations and G2/M-phase arrest at higher concentrations. nih.gov This was associated with decreased expression of Cyclin D1, CDK4, and CDK6, and increased expression of p53. nih.gov

Schizandrin B has also been shown to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. e-century.us This effect was mediated by the downregulation of cyclin D1, CDK4, and CDK6, and the upregulation of p53 and p21. e-century.us

| Compound | Cell Line | Cell Cycle Phase Arrest | Downregulated Proteins | Upregulated Proteins | Reference |

|---|---|---|---|---|---|

| Schizandrin A | Colorectal cancer cells (RKO) | G0/G1 | p-Rb, Cyclin D1, Cdk4, Cdk6 | - | portlandpress.com |

| Schizandrin B | Lung adenocarcinoma cells (A549) | G0/G1 | Cyclin D1, CDK4, CDK6 | p53, p21 | e-century.us |

| Schizandrin A | Non-small cell lung cancer cells (A549, H1975) | G1/S and G2/M | Cyclin D1, CDK4, CDK6, Cyclin E1 | p53, Cyclin E2, CDK2, SOX4 | nih.gov |

Heat Shock Factor 1 (HSF1) Inhibition and Related Gene Expression

Schizandrin A has been identified as a novel inhibitor of Heat Shock Factor 1 (HSF1), a critical transcription factor in the cellular stress response. portlandpress.com HSF1 is a master regulator that controls the expression of heat shock proteins (HSPs) in response to various stressors. ijbs.com In many cancer cells, HSF1 is overly active, contributing to the maintenance of protein balance and cell survival. portlandpress.comportlandpress.com

Studies have shown that Schizandrin A can directly bind to HSF1, exhibiting a moderate affinity in surface plasmon resonance (SPR) experiments. portlandpress.comportlandpress.com This interaction is thought to be stabilized by key hydrogen bonds and hydrophobic interactions, as suggested by molecular docking simulations. portlandpress.comportlandpress.com By binding to HSF1, Schizandrin A effectively suppresses its transcriptional activity. ijbs.com This inhibition has been demonstrated through HSE (heat shock element) luciferase reporter assays, which showed a concentration-dependent decrease in HSF1 activity upon Schizandrin A treatment. nih.gov

The inhibition of HSF1 by Schizandrin A leads to a downstream reduction in the expression of HSF1 target genes, most notably heat shock proteins such as HSP70 and HSP27. portlandpress.com This effect has been observed at both the mRNA and protein levels through quantitative PCR (qPCR) and Western blot analyses, respectively. nih.gov The suppression of HSPs by Schizandrin A occurs under both normal and heat shock conditions. portlandpress.com This disruption of the heat shock response can render cancer cells more susceptible to apoptosis. ijbs.com For instance, in colorectal cancer cells, the inhibition of HSF1 by Schizandrin A has been linked to cell cycle arrest and apoptosis. portlandpress.comnih.gov

Table 1: Effect of Schizandrin A on HSF1 Signaling

| Parameter | Effect of Schizandrin A | Method of Observation | Reference |

|---|---|---|---|

| HSF1 Activity | Inhibition | HSE Luciferase Reporter Assay | nih.gov |

| Binding to HSF1 | Direct, moderate affinity | Surface Plasmon Resonance (SPR) | portlandpress.comportlandpress.com |

| HSP70 Expression | Downregulation | qPCR, Western Blot | portlandpress.com |

| HSP27 Expression | Downregulation | qPCR, Western Blot | portlandpress.com |

| HSP90 Expression | Downregulation | qRT-PCR, Western Blot | nih.gov |

Non-coding RNA Regulation (e.g., HOTAIR-miR-125a-mTOR Pathway)

Schizandrin B has been shown to modulate the expression of non-coding RNAs, which are RNA molecules that are not translated into proteins but play crucial roles in gene regulation. nih.gov A significant example of this is its regulatory effect on the HOTAIR-miR-125a-mTOR pathway, particularly in glioma cells. frontiersin.orgnih.gov

Long non-coding RNAs (lncRNAs) like HOTAIR (Hox transcript antisense intergenic RNA) can act as molecular sponges for microRNAs (miRNAs), thereby preventing them from binding to their target messenger RNAs (mRNAs). cellmolbiol.org In glioma cells, HOTAIR expression is often elevated, contributing to tumor progression. Schizandrin B has been found to reduce the expression of HOTAIR. frontiersin.orgcellmolbiol.org

Concurrently, Schizandrin B increases the expression of miR-125a-5p. frontiersin.org MiR-125a acts as a tumor suppressor by targeting the mRNA of mTOR (mammalian target of rapamycin), a key regulator of cell growth and proliferation. cellmolbiol.org By downregulating HOTAIR, Schizandrin B effectively "releases" miR-125a to inhibit mTOR expression. frontiersin.orgcellmolbiol.org This leads to a reduction in the phosphorylation of mTOR, ultimately suppressing the migration and invasion of glioma cells. frontiersin.org

In addition to the HOTAIR-miR-125a-mTOR axis, Schizandrin A has been shown to upregulate miR-195, which in turn enhances the chemosensitivity of colon carcinoma cells to 5-fluorouracil. cellmolbiol.org Schizandrin A has also been found to downregulate miR-429 in thyroid cancer cells, inhibiting their proliferation, migration, and invasion. spandidos-publications.com

Sterol Regulatory Element-Binding Proteins (SREBPs) and Lipid Metabolism Genes

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that play a central role in regulating the synthesis of cholesterol and fatty acids. nih.gov There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. nih.gov SREBP-1 isoforms are primarily involved in fatty acid metabolism, while SREBP-2 is more specific to cholesterol synthesis. nih.gov

In the context of non-alcoholic fatty liver disease (NAFLD), the accumulation of lipids in liver cells (steatosis) is a key feature. Studies using a free fatty acid (FFA)-induced steatosis model in L-02 liver cells have shown that this compound B can mitigate this lipid accumulation. nih.gov This effect is, at least in part, mediated by the downregulation of SREBP-1. nih.gov The FFA mixture was found to upregulate the mRNA and protein levels of SREBP-1, and treatment with this compound B reversed this upregulation in a dose-dependent manner. nih.gov

Furthermore, this compound B also reversed the FFA-induced upregulation of adipose differentiation-related protein (ADRP), another key regulator of hepatic lipid metabolism. nih.gov These findings suggest that Schizandrin B can inhibit FFA-induced steatosis by modulating the expression of crucial genes involved in lipid metabolism, including SREBP-1. nih.gov

PPARα and AMPK Gene Expression Modulation

Peroxisome proliferator-activated receptor-alpha (PPARα) and AMP-activated protein kinase (AMPK) are critical regulators of cellular energy homeostasis and lipid metabolism.

In a study on free fatty acid-induced steatosis in L-02 cells, the mRNA levels of PPARα were measured. While the study primarily focused on the effects of this compound B on SREBP-1 and ADRP, it also investigated PPARα as a regulator of hepatic lipid metabolism. nih.gov Another lignan, Gomisin N, has been shown to up-regulate the mRNA levels of PPARα and PPARδ, which are associated with increased mitochondrial fatty acid oxidation. nih.gov

AMPK acts as a cellular energy sensor; its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. mdpi.com AMPK can regulate metabolism at the transcriptional level by phosphorylating and inhibiting transcription factors like SREBP-1. mdpi.com Some studies suggest that the effects of certain lignans (B1203133) on lipid metabolism may be linked to the AMPK signaling pathway. For instance, Gomisin N was found to significantly increase the phosphorylation of AMPK, leading to the activation of brown adipose tissue markers and thermogenesis in adipocytes. nih.gov

Sirtuin 1 (SIRT1) Gene Regulation

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a wide range of cellular processes, including stress response, metabolism, and aging. atlasgeneticsoncology.orgwikipedia.org It regulates the function of numerous transcription factors and other proteins through deacetylation. atlasgeneticsoncology.org

Research has indicated that compounds from Schisandra chinensis can influence SIRT1 expression. One study demonstrated that an extract of Schisandra chinensis increased the expression of SIRT1 in the skeletal muscle of mice. researchgate.net This upregulation of SIRT1 was associated with an increase in the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis. researchgate.net The study suggested that the activation of the SIRT1/PGC1α pathway by the extract contributed to the improvement of mitochondrial function and the attenuation of obesity-related muscle wasting. researchgate.net While this study used a whole extract, it points to the potential of its bioactive components, like schizandrins, to modulate the SIRT1 signaling pathway.

Enzyme Modulation and Interaction by Schizandrin

Cytochrome P450 Enzyme Activity Modulation

Schizandrins, particularly Schizandrin A and Schizandrin B, have been found to modulate the activity of cytochrome P450 (CYP) enzymes, which are a superfamily of enzymes essential for the metabolism of a wide variety of compounds, including drugs. researchgate.netfrontiersin.org

In vivo studies in rats have demonstrated that Schizandrin B can significantly inhibit the activity of CYP3A. nih.gov This inhibition was shown to be dose-dependent and noncompetitive. frontiersin.org The administration of Schizandrin B for three consecutive days led to a significant increase in the plasma concentration and oral bioavailability of midazolam, a known CYP3A substrate. nih.gov This indicates that Schizandrin B can have a clinically relevant impact on the pharmacokinetics of drugs metabolized by CYP3A. nih.gov

In vitro studies using human liver microsomes have further detailed the inhibitory effects of various schisandra lignans on different CYP isoforms. nih.gov Lignans containing one or two methylenedioxyphenyl groups, such as Gomisin A, B, C, and Schizandrin B, were found to be potent inhibitors of CYP3A activity. frontiersin.org Schizandrin A has also been reported to inhibit CYP2C19. nih.gov The mechanism of inhibition for some of these lignans involves the formation of metabolite-intermediate complexes with the P450 enzyme, leading to time-dependent or irreversible inactivation. frontiersin.orgnih.gov

Table 2: Inhibitory Effects of Schisandra Lignans on Cytochrome P450 Enzymes

| Lignan | CYP Isoform Inhibited | Type of Inhibition | Reference |

|---|---|---|---|

| Schizandrin A | CYP3A, CYP2C19 | Noncompetitive (for CYP3A) | frontiersin.orgnih.gov |

| Schizandrin B | CYP3A | Noncompetitive, Dose-dependent | frontiersin.orgnih.gov |

| Gomisin A | CYP3A | Mixed-type (competitive, time- and NADPH-dependent) | frontiersin.org |

| Gomisin C | CYP3A | Irreversible | frontiersin.org |

Glutathione (B108866) Production and Related Enzyme Activity Enhancement

This compound B, a prominent lignan found in Schisandra chinensis, has demonstrated the ability to enhance the glutathione antioxidant status in brain tissue. caymanchem.com Pre-treatment with this compound B in mice subjected to tert-butylhydroperoxide-induced oxidative stress led to increased levels of glutathione (GSH) and Se-glutathione peroxidase (GSH-Px) activity. caymanchem.com In a separate study, administration of this compound B to mice with ethanol-induced liver peroxidation resulted in increased dismutase and catalase activity, although GSH-peroxidase activity was not affected in this particular model. google.com Furthermore, in mice with carbon tetrachloride-induced liver injury, this compound B treatment increased mitochondrial GSH levels, decreased glutathione disulfide (GSSG) levels, thereby elevating the GSH/GSSG ratio, and enhanced mitochondrial glutathione reductase activity. google.com

The mechanism appears to be linked to the generation of reactive oxygen species (ROS) through the cytochrome P450-catalyzed metabolism of this compound B. nih.gov This initial increase in ROS triggers the subsequent antioxidant response. Studies in AML12 hepatocytes have shown that (-)-Schisandrin B, the most potent stereoisomer, causes a dose-dependent and sustained increase in ROS production. nih.gov This is followed by an increase in cellular GSH levels and the production of heat shock proteins Hsp25/70. nih.gov The induction of these protective responses was abrogated by the presence of a cytochrome P450 inhibitor or antioxidants, supporting the causal role of ROS in initiating the glutathione-mediated antioxidant response. nih.gov

Lignans from Schisandra, including this compound, are recognized for their role in mitigating oxidative stress by enhancing the activities of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx). mdpi.com This enhancement of the glutathione system is a key part of the hepatoprotective effects observed with Schisandra extracts. scientificarchives.com

Table 1: Effect of this compound B on Glutathione-Related Enzymes and Molecules

| Compound/Extract | Model System | Key Findings | Reference(s) |

| This compound B | Mice (tert-butylhydroperoxide-induced cerebral toxicity) | Increased glutathione (GSH) levels and Se-glutathione peroxidase (GSH-Px) activity in the brain. | caymanchem.com |

| This compound B | Mice (ethanol-induced liver peroxidation) | Increased dismutase and catalase activity. | google.com |

| This compound B | Mice (CCl4-intoxicated) | Increased mitochondrial GSH, decreased GSSG, elevated GSH/GSSG ratio, and increased mitochondrial glutathione reductase activity. | google.com |

| (-)-Schisandrin B | AML12 hepatocytes | Caused optimal and dose-dependent increases in cellular GSH levels. | nih.gov |

| Schisandra extracts | Animal models | Increased endogenous antioxidant activity, including glutathione production. | scientificarchives.com |

| This compound | General | Enhances activities of endogenous antioxidant enzymes, including glutathione peroxidase (GPx). | mdpi.com |

Inducible Nitric Oxide Synthase (iNOS) Activity Inhibition

Schisandrins have been shown to inhibit the activity and expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. In a study using RAW 264.7 macrophage cells, this compound was found to inhibit nitric oxide (NO) production and the expression of iNOS. nih.gov This effect was linked to the inhibition of the nuclear factor-kappaB (NF-κB), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Similarly, this compound A demonstrated anti-inflammatory effects in microglia-mediated neuroinflammation by down-regulating the production of NO. plos.org It achieved this by inhibiting the expression of iNOS. plos.org The underlying mechanism involved the suppression of the TRAF6-IKKβ-NF-κB and Jak2-Stat3 signaling pathways. plos.org

Schizandrin C also exhibited anti-neuroinflammatory properties by inhibiting NO production and iNOS protein expression in lipoteichoic acid (LTA)-stimulated microglia. nih.gov This suppressive effect was associated with the upregulation of phase II detoxifying/antioxidant enzymes and the modulation of upstream signaling pathways, including the inhibition of NF-κB activation. nih.gov

Table 2: Inhibition of iNOS by this compound Derivatives

| This compound Derivative | Cell/Animal Model | Key Findings | Reference(s) |

| This compound | RAW 264.7 macrophage cells | Inhibited NO production and iNOS expression. | nih.gov |

| This compound A | BV-2 cells and primary microglia cells | Down-regulated NO production and iNOS expression levels. | plos.org |

| Schizandrin C | Microglia | Inhibited NO production and iNOS protein expression. | nih.gov |

Cyclooxygenase-2 (COX-2) Activity Inhibition

Schisandrins have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and tumorigenesis. researchgate.net this compound A has been shown to directly bind to and inhibit COX-2, leading to a decrease in the production of prostaglandins (B1171923). researchgate.net In studies on pancreatic cancer cells, treatment with this compound A resulted in decreased COX-2 activity and expression. researchgate.net This inhibition was associated with the suppression of the downstream NF-kappaB signaling pathway. researchgate.net The kinetic association constant for the binding of this compound A to COX-2 was determined to be 14.8 μM. researchgate.net

The anti-inflammatory properties of this compound have also been attributed to its ability to inhibit COX-2 expression in RAW 264.7 macrophage cells. nih.gov This effect contributes to the reduction of prostaglandin E2 (PGE2) release. nih.gov Similarly, this compound A was found to markedly downregulate the expression levels of COX-2 in LPS-induced BV-2 microglial cells, contributing to its anti-inflammatory effects. plos.org

Schizandrin C also demonstrated the ability to inhibit COX-2 protein expression in lipoteichoic acid (LTA)-stimulated microglia. nih.gov This action was part of a broader anti-neuroinflammatory effect that also involved the suppression of pro-inflammatory cytokines and other inflammatory mediators. nih.gov

Table 3: Inhibition of COX-2 by this compound Derivatives

| This compound Derivative | Cell/Animal Model | Key Findings | Reference(s) |

| This compound A | Pancreatic cancer cells | Directly bound to and inhibited COX-2 activity and expression (Kinetic association constant: 14.8 μM). | researchgate.net |

| This compound | RAW 264.7 macrophage cells | Inhibited COX-2 expression. | nih.gov |

| This compound A | BV-2 microglial cells | Significantly decreased COX-2 expression levels. | plos.org |

| Schizandrin C | Microglia | Inhibited COX-2 protein expression. | nih.gov |

Matrix Metallopeptidase-9 (MMP-9) Expression Modulation

Schisandrins have been shown to modulate the expression of matrix metallopeptidase-9 (MMP-9), a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix. nih.govmdpi.com In studies on microglia, schizandrin C significantly inhibited the protein expression of MMP-9 in cells stimulated with lipoteichoic acid (LTA). nih.gov This inhibition was part of its broader anti-neuroinflammatory effects. nih.gov

Furthermore, this compound B has been observed to reduce the expression of MMP-9 in the context of doxorubicin-induced cardiotoxicity in mice. caymanchem.com This effect, along with the reduction of MMP-2, contributes to its protective action on the heart. caymanchem.com

Table 4: Modulation of MMP-9 Expression by this compound Derivatives

| This compound Derivative | Cell/Animal Model | Key Findings | Reference(s) |

| Schizandrin C | Microglia | Significantly inhibited LTA-stimulated MMP-9 protein expression. | nih.gov |

| This compound B | Mouse heart (doxorubicin-induced toxicity) | Reduced the expression of MMP-9. | caymanchem.com |

P-glycoprotein (P-gp) and MRP1 Protein Function and Expression Modulation

This compound B has been identified as a dual inhibitor of two key ATP-binding cassette (ABC) transporters involved in multidrug resistance (MDR): P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). researchgate.netecancer.orgoaepublish.com These proteins function as efflux pumps, removing cytotoxic drugs from cancer cells and reducing their efficacy. researchgate.net

In vitro studies have demonstrated that this compound B can reverse MRP1-mediated drug resistance in human promyelocytic leukemia cell lines (HL60/ADR and HL60/MRP). researchgate.net It was shown to increase the accumulation and retention of daunorubicin (B1662515) and carboxyfluorescein diacetate (a specific substrate for MRP1) in these cells in a time- and concentration-dependent manner. researchgate.net Notably, this compound B exhibited stronger potency as an MRP1 inhibitor than probenecid, a known inhibitor of this transporter. researchgate.net

In addition to inhibiting MRP1 activity, this compound B also inhibits the function and expression of P-gp. researchgate.net In combination with doxorubicin (B1662922), this compound B showed a concentration-dependent inhibition of P-gp expression and activity. researchgate.net This dual inhibition of both P-gp and MRP1 suggests that this compound B could be a valuable agent in overcoming multidrug resistance in cancer therapy. researchgate.net

Table 5: Modulation of P-gp and MRP1 by this compound B

| Transporter | Cell Line | Key Findings | Reference(s) |

| MRP1 | HL60/ADR, HL60/MRP | Reversed MRP1-mediated drug resistance; increased accumulation and retention of daunorubicin and CFDA; showed stronger potency than probenecid. | researchgate.net |

| P-gp | Not specified | Showed concentration-dependent inhibition of P-gp expression and activity when combined with doxorubicin. | researchgate.net |

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Protein Stabilization Inhibition

This compound A has been found to play a role in lipid metabolism by inhibiting the stabilization of proprotein convertase subtilisin/kexin type 9 (PCSK9). nih.govkoreascience.krnih.gov PCSK9 is an enzyme that binds to the low-density lipoprotein receptor (LDLR), leading to its degradation and consequently increasing circulating LDL levels. nih.govwikipedia.org

In studies using HepG2 cells, this compound A was shown to significantly increase LDLR expression while tending to decrease PCSK9 protein levels. koreascience.krnih.gov The reduction in PCSK9 levels was not due to a decrease in gene expression but was associated with the degradation of the free PCSK9 protein. koreascience.krnih.gov By inhibiting PCSK9 stabilization, this compound A effectively reduces the secretion of PCSK9. nih.govkoreascience.kr This mechanism ultimately contributes to lower levels of free cholesterol. koreascience.krnih.gov These findings suggest that this compound A's ability to inhibit PCSK9 protein stabilization is a key mechanism for its hypocholesterolemic activity. nih.gov

Table 6: Effect of this compound A on PCSK9 and LDLR

| Compound | Cell/Animal Model | Key Findings | Reference(s) |

| This compound A | HepG2 cells | Significantly increased LDLR expression; decreased PCSK9 protein levels by inhibiting its stabilization, not gene expression. | koreascience.krnih.gov |

| This compound A | HepG2 cells | Significantly reduced PCSK9 secretion. | nih.govkoreascience.kr |

| Schisandra chinensis extract (containing this compound A) | HepG2 cells | Increased LDLR protein expression and attenuated cellular PCSK9 levels. | nih.gov |

Acetylcholinesterase (AChE) Activity Modulation

Schisandrins have been investigated for their modulatory effects on acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govthemedicon.com Inhibition of AChE is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.gov

This compound B has been shown to protect against scopolamine-induced memory deficits in mice, a model for dementia. nih.gov In this model, scopolamine (B1681570) treatment led to an increase in AChE activity and a decrease in acetylcholine levels. nih.gov Pre-treatment with this compound B significantly suppressed the scopolamine-induced increase in AChE activity, thereby helping to maintain normal acetylcholine levels. nih.gov This suggests that the cognitive-enhancing activity of this compound B is mediated, at least in part, through the modulation of acetylcholine levels via AChE inhibition. nih.gov

Furthermore, network pharmacology analysis has identified AChE as a key target for the bioactive compounds in Schisandra chinensis Fructus, including schizandra C. mdpi.com An extract of Schisandra chinensis demonstrated significant AChE inhibitory activity in vitro, with an IC50 value of 0.27 mg/ml. nih.gov

Table 7: Modulation of Acetylcholinesterase (AChE) by this compound Derivatives

| This compound Derivative/Extract | Model System | Key Findings | Reference(s) |

| This compound B | Mice (scopolamine-induced dementia model) | Significantly suppressed the scopolamine-induced increase in AChE activity. | nih.gov |

| Schizandra C | In silico (Network Pharmacology) | Identified as a bioactive compound targeting AChE. | mdpi.com |

| Schisandra chinensis extract | In vitro (Ellman's microplate assay) | Exhibited AChE inhibitory activity with an IC50 of 0.27 mg/ml. | nih.gov |

Glucose 6-Phosphate Dehydrogenase (G6PD) Expression Modulation

Schizandrin B has been shown to modulate the expression of Glucose 6-Phosphate Dehydrogenase (G6PD), a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway that plays a significant role in mitigating oxidative stress. jst.go.jp In studies involving human hepatocyte cell lines, Schizandrin B was observed to upregulate the gene expression of G6PD in a concentration-dependent manner. jst.go.jp This upregulation is linked to the increased expression of p21-activated kinase 4 (PAK4) and polo-like kinase 1 (PLK1), which are involved in the activation of G6PD. jst.go.jp Specifically, PLK1 can phosphorylate G6PD, promoting its active dimer formation, while PAK4 can influence G6PD activity by mediating the degradation of p53 ubiquitination. jst.go.jp The enhancement of G6PD expression and activity by Schizandrin B contributes to the cellular defense against oxidative damage. jst.go.jp

Carboxylesterase 1A (CES1A) Inhibition

Recent research has identified certain schisandra lignans as potent inhibitors of Carboxylesterase 1A (CES1A), an enzyme located in the endoplasmic reticulum that is crucial for lipid metabolism. tandfonline.comnih.gov In a screening of 26 natural lignans, this compound C was found to be a potent and highly selective mixed-type inhibitor of CES1A. tandfonline.comnih.govresearchgate.net This inhibition is significant as CES1A is involved in the hydrolysis of various ester-containing compounds and plays a role in cellular homeostasis. tandfonline.comnih.govwikipedia.org Studies in HepG2 cells demonstrated that this compound A, Schizandrin B, and this compound C could significantly reduce the number of lipid droplets induced by free fatty acids, suggesting that the inhibition of CES1A is a potential mechanism for this effect. tandfonline.comnih.gov The inhibitory action of these lignans on CES1A highlights a novel aspect of their molecular interactions within the cell. tandfonline.comnih.gov

Cellular Processes Affected by Schizandrin

Inflammatory Response Modulation in Cellular Models

Schizandrin A and Schizandrin B have demonstrated significant anti-inflammatory properties in various cellular models. plos.orgnih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Schizandrin A was found to be more potent than Schizandrin B in suppressing the release of pro-inflammatory cytokines. nih.gov Schizandrin A has been shown to significantly inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-activated BV-2 microglial cells in a dose-dependent manner. plos.org This suppression of pro-inflammatory mediators is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. plos.orgresearchgate.net

Furthermore, Schizandrin A has been observed to inhibit the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response, by preventing the phosphorylation of the p65 subunit. plos.org In human keratinocyte (HaCaT) cells, Schizandrin A was also found to alleviate LPS-induced inflammation by blocking the p38MAPK/ERK and JNK signaling pathways. d-nb.info Similarly, Schizandrin B has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8 in H9c2 cells subjected to hypoxia/reoxygenation. spandidos-publications.comnih.gov

Table 1: Effect of Schizandrin A on Pro-inflammatory Mediators in LPS-stimulated BV-2 Cells

| Mediator | Effect of Schizandrin A | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Suppression | NF-κB | plos.org |

| TNF-α | Suppression | NF-κB, JAK2/STAT3 | plos.org |

| IL-6 | Suppression | NF-κB, JAK2/STAT3 | plos.org |

| IL-1β | Suppression | NF-κB | plos.org |

| iNOS | Downregulation | NF-κB | plos.org |

| COX-2 | Downregulation | NF-κB | plos.org |

Oxidative Stress Mitigation in Cellular Systems

Schizandrins exhibit potent antioxidant effects by directly targeting reactive oxygen species and enhancing the endogenous antioxidant defense systems.

Schizandrin A and Schizandrin B have been shown to effectively inhibit the generation of reactive oxygen species (ROS) in various cell types. nih.govtandfonline.comnih.gov In C2C12 myoblasts, Schizandrin A was found to block the accumulation of ROS induced by hydrogen peroxide (H₂O₂). nih.gov This protective effect is crucial in preventing oxidative stress-induced cellular damage. nih.gov Similarly, in human skin cells, Schizandrin B significantly reduced the intracellular ROS levels caused by UVB irradiation. tandfonline.com Studies using DCFH-DA staining have visually confirmed that schizandrins can effectively reduce ROS production in cells under oxidative stress. nih.govtandfonline.com This direct scavenging of ROS is a primary mechanism through which schizandrins protect cells from oxidative damage. nih.govmdpi.com

In addition to directly scavenging ROS, schizandrins also bolster the cell's own antioxidant defenses by enhancing the activity of key enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). nih.govmdpi.comacademicjournals.org Schizandrin B has been demonstrated to increase the activities of both SOD and GPx in H9c2 cells subjected to hypoxia/reoxygenation injury. nih.govresearchgate.net This leads to a more robust cellular response against oxidative stress. nih.gov Extracts from Schisandra chinensis, containing schisandrins, have also been shown to increase the reduced activities of SOD and GSH-Px in primary carp (B13450389) hepatocytes exposed to carbon tetrachloride. academicjournals.org The ability of schizandrins to enhance these endogenous antioxidant systems is a key aspect of their cytoprotective effects. mdpi.commdpi.com

Table 2: Effect of Schizandrin B on Antioxidant Enzyme Activity in H9c2 Cells

| Enzyme | Effect of Schizandrin B | Cellular Context | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased activity | Hypoxia/Reoxygenation | nih.gov |

| Glutathione Peroxidase (GPx) | Increased activity | Hypoxia/Reoxygenation | nih.gov |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Schizandrin |

| Schizandrin A |

| Schizandrin B |

| Schizandrin C |

| Glucose 6-Phosphate |

| p21-activated kinase 4 (PAK4) |

| polo-like kinase 1 (PLK1) |

| Carboxylesterase 1A (CES1A) |

| Nitric Oxide (NO) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Interleukin-1β (IL-1β) |

| Interleukin-8 (IL-8) |

| Inducible Nitric Oxide Synthase (iNOS) |

| Cyclooxygenase-2 (COX-2) |

| Hydrogen Peroxide (H₂O₂) |

| Superoxide Dismutase (SOD) |

| Glutathione Peroxidase (GPx) |

| Carbon Tetrachloride |

| Anwuligan |

Cellular Apoptosis Induction Mechanisms

Schizandrin compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of key regulatory proteins.

In gastric cancer AGS cells, Schizandrin A treatment led to an increase in the rate of apoptosis. nih.gov This was accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic proteins Bax, cleaved-caspase 3, and cleaved-PARP. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cell lines A549 and H1975, Schizandrin A was found to activate the mitochondrial apoptosis pathway. spandidos-publications.com This was evidenced by an increase in the expression of pro-apoptotic proteins BimEL, BimL, BimS, and Bax, and a decrease in the anti-apoptotic protein Bcl-2. spandidos-publications.com Flow cytometry and DNA fragmentation assays further confirmed the induction of apoptosis in these lung cancer cells. spandidos-publications.comresearchgate.net

This compound B has also demonstrated pro-apoptotic effects. In activated hepatic stellate cells (HSC-T6 and LX-2), this compound B treatment resulted in a significant induction of apoptosis. mdpi.comnih.gov This was associated with increased levels of cleaved-caspase-3 and Bax, alongside decreased expression of Bcl-2. mdpi.comnih.gov In gallbladder cancer cells (GBC-SD and NOZ), this compound B induced apoptosis by upregulating Bax, cleaved caspase-9, and cleaved caspase-3, while downregulating Bcl-2. nih.gov

Furthermore, derivatives of schizandrin have been shown to induce apoptosis in DU-145 and RKOP3 cancer cell lines, as confirmed by Annexin V-FITC assays. researchgate.netnih.gov

Table 1: Effects of Schizandrin on Apoptosis-Related Proteins

| Compound | Cell Line | Upregulated Pro-Apoptotic Proteins | Downregulated Anti-Apoptotic Proteins | Reference |

|---|---|---|---|---|

| Schizandrin A | AGS (Gastric Cancer) | Bax, Cleaved-caspase 3, Cleaved-PARP | Bcl-2 | nih.gov |

| Schizandrin A | A549, H1975 (NSCLC) | Bim, Bax | Bcl-2 | spandidos-publications.com |

| This compound B | HSC-T6, LX-2 (Hepatic Stellate Cells) | Bax, Cleaved-caspase 3 | Bcl-2 | mdpi.comnih.gov |

| This compound B | GBC-SD, NOZ (Gallbladder Cancer) | Bax, Cleaved-caspase 9, Cleaved-caspase 3 | Bcl-2 | nih.gov |

Cell Cycle Progression Arrest Mechanisms

Schizandrin and its analogues have been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints.

Schizandrin A has demonstrated a concentration-dependent effect on the cell cycle in NSCLC cells. spandidos-publications.comnih.gov At lower concentrations (10-20 µM), it primarily induced a G1/S-phase arrest, whereas higher concentrations (20-50 µM) led to a G2/M-phase arrest. spandidos-publications.comresearchgate.net The molecular mechanism involves the modulation of cell cycle regulatory proteins; Schizandrin A treatment increased the expression of p53 and SOX4, while the expression of p21 was increased at lower concentrations and decreased at higher concentrations. spandidos-publications.com In colorectal cancer cells, Schizandrin A caused cell cycle arrest at the G0/G1 phase by reducing the expression of phosphorylated Rb, Cyclin D1, Cdk4, and Cdk6. portlandpress.com

This compound B induced G0/G1 phase arrest in gallbladder cancer cells, a process linked to the downregulation of Cyclin D1 and CDK-4. nih.gov Similarly, this compound C has been reported to induce cell cycle arrest at the G1 phase in human leukemia U937 cells. caymanchem.com

Derivatives of schizandrin have also been found to arrest the cell cycle at the G0/G1 phase in DU145 and RKOP3 cell lines. researchgate.netnih.gov

Table 2: Schizandrin-Induced Cell Cycle Arrest and Associated Molecular Changes

| Compound | Cell Line | Cell Cycle Phase Arrest | Key Modulated Proteins | Reference |

|---|---|---|---|---|

| Schizandrin A | A549, H1975 (NSCLC) | G1/S and G2/M | ↑ p53, ↑ SOX4, ↕ p21 | spandidos-publications.comnih.gov |

| Schizandrin A | RKO (Colorectal Cancer) | G0/G1 | ↓ p-Rb, ↓ Cyclin D1, ↓ Cdk4, ↓ Cdk6 | portlandpress.com |

| This compound B | GBC-SD, NOZ (Gallbladder Cancer) | G0/G1 | ↓ Cyclin D1, ↓ CDK-4 | nih.gov |

| This compound C | U937 (Leukemia) | G1 | Not specified | caymanchem.com |

Cell Proliferation Inhibition

The inhibitory effect of schizandrin compounds on cell proliferation is a cornerstone of their anti-cancer potential, demonstrated across various cancer cell types.

Schizandrin A has been shown to suppress the proliferation of gastric cancer AGS cells and NSCLC cells (A549 and H1975) in a dose- and time-dependent manner, as measured by cell viability and colony formation assays. nih.govspandidos-publications.com In breast cancer MDA-MB-231 cells, Schizandrin A also weakens viability and suppresses proliferation. researchgate.net Recent studies in pancreatic cancer cells suggest that Schizandrin A exerts its anti-proliferative effects by inhibiting the activity and expression of COX-2 and ALOX5. medrxiv.org

This compound C has been found to effectively suppress the proliferation and viability of A549 lung cancer cells. nih.gov Its mechanism is linked to the inhibition of the AKT1 signaling pathway. nih.gov

Cell Invasion and Migration Suppression

Schizandrins have been shown to impede the ability of cancer cells to invade surrounding tissues and metastasize.

In gastric cancer cells, Schizandrin A markedly decreased both migration and invasion. nih.govingentaconnect.comnih.gov Studies on breast cancer cells revealed that Schizandrin A suppresses migration and invasion by downregulating microRNA-155 (miR-155). researchgate.net This downregulation, in turn, blunts the PI3K/AKT and Wnt/β-catenin signaling pathways. researchgate.net

This compound B has been found to inhibit the migration and invasion of glioma cells by suppressing the PI3K/Akt-mTOR-MMP-9 signaling pathway. frontiersin.org It also suppresses the motility of Huh-7 liver cancer cells via the RhoA/ROCK1 pathway. frontiersin.org

Endoplasmic Reticulum Stress Attenuation

While some schizandrins induce ER stress in cancer cells to promote apoptosis, this compound B has been specifically shown to attenuate ER stress in models of cellular injury.

In a study on rifampicin-induced liver injury in L02 hepatocytes, this compound B was found to alleviate cellular damage by inhibiting ER stress. jst.go.jpresearchgate.net It dose-dependently reduced the protein and gene expression of key ER stress markers, including GRP78, PERK, ATF4, CHOP, ATF6, ARMET, and XBP-1. jst.go.jp

Furthermore, this compound B demonstrated a protective role in a model of myocardial ischemia/reperfusion injury by attenuating ER stress-induced apoptosis. nih.gov This effect was mediated by suppressing the ATF6 and PERK pathways. researchgate.netnih.gov

Hepatic Stellate Cell Activation Attenuation

Schizandrin compounds, particularly B and C, play a role in liver protection by inhibiting the activation of hepatic stellate cells (HSCs), a critical event in the development of liver fibrosis.

This compound B was shown to attenuate the activation of HSC-T6 and LX-2 cells that were stimulated by TGF-β1. mdpi.comnih.gov This was evidenced by the reduced expression of the fibrosis markers α-smooth muscle actin (α-SMA) and Collagen I. mdpi.com By inhibiting the activation of HSCs, this compound B helps to balance the synthesis of the extracellular matrix. mdpi.com

Schizandrin C has also been observed to attenuate HSC activation in both LX-2 and HSC-T6 cells, reducing the mRNA levels of α-SMA and collagen I. researchgate.netfrontiersin.org

Tubulin Assembly Inhibition

Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for anti-cancer agents. numberanalytics.com Derivatives of schizandrin have been identified as inhibitors of tubulin assembly.

In one study, synthesized oxime ester-derivatives of schizandrin demonstrated a potent inhibitory effect on tubulin polymerization. researchgate.netnih.gov Molecular docking and competitive binding assays indicated that these derivatives bind effectively to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics and functioning as anti-mitotic agents. researchgate.netresearchgate.net This inhibition of tubulin assembly contributes to the cell cycle arrest and apoptotic effects of these compounds. researchgate.net

Preclinical Research on Therapeutic Potentials of Schizandrin

Hepatoprotective Research in Preclinical Models

The hepatoprotective effects of schizandrin and its derivatives are well-documented in preclinical literature. caringsunshine.comfrontiersin.orgscientificarchives.com These compounds have been shown to mitigate liver injury through various mechanisms, including anti-inflammatory, antioxidant, and anti-fibrotic actions. frontiersin.orgscientificarchives.com